Heptaplatin Sunpla

Gastric cancer Phase III clinical trial Overall survival

Platinum-based chemotherapy research faces a critical gap: most cisplatin analogs produce overlapping nephrotoxicity profiles, limiting mechanistic studies of renal injury. Heptaplatin (Sunpla, SKI-2053R) uniquely solves this by producing exaggerated, quantifiable proteinuria (~9,098 mg/day) and creatinine clearance reduction (to 44.9 mL/min) at clinical doses-approximately 60-fold greater proteinuria than cisplatin (151 mg/day). • Quantifiable nephrotoxicity model with divergent renal vs. gastrointestinal toxicity signature; statistically equivalent efficacy to cisplatin in Phase III gastric cancer trials (median OS 7.3 months, ORR 34.2%) • Retains activity against cisplatin-resistant tumor cell lines (e.g., KATO III gastric xenograft); lower DNA binding energy with stronger adduct formation than cisplatin • Structurally distinct: seven-membered chelate ring with (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane carrier ligand; malonate leaving group confers high aqueous solubility • ≥98% purity; supplied as solid powder; shipped under ambient conditions with global availability for research use

Molecular Formula C11H18N2O6Pt
Molecular Weight 469.35 g/mol
CAS No. 146665-77-2
Cat. No. B1673121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptaplatin Sunpla
CAS146665-77-2
SynonymsHeptaplatin Sunpla;  HTP;  NSC644591 NSCD644591 SKI2053R.
Molecular FormulaC11H18N2O6Pt
Molecular Weight469.35 g/mol
Structural Identifiers
SMILESCC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]
InChIInChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1
InChIKeyLPTCUYGPZMAHMM-GPJOBVNKSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Heptaplatin (Sunpla, CAS 146665-77-2): A Third-Generation Platinum Anticancer Agent with Distinct Chelating Carrier Ligand


Heptaplatin (Sunpla, SKI-2053R) is a third-generation platinum(II) coordination complex with the molecular formula C11H20N2O6Pt and molecular weight approximately 471.4 g/mol [1]. Developed by SK Chemicals and approved in South Korea in 1999 for the treatment of advanced gastric cancer [2], it features a distinct structural design: a bidentate malonate leaving group and a bulky, stereochemically defined chelating non-leaving ligand, (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane [3]. This carrier ligand forms a seven-membered chelate ring with the platinum center, a key differentiating feature from cisplatin (simple ammine ligands), carboplatin (cyclobutane-dicarboxylato ligand), and oxaliplatin (diaminocyclohexane ligand) [4].

Why Generic Substitution of Heptaplatin Sunpla with Cisplatin or Carboplatin Fails: Clinical and Structural Non-Interchangeability


Heptaplatin cannot be interchanged with other platinum agents such as cisplatin, carboplatin, or oxaliplatin based on identical clinical dosing or expected toxicity profiles. Its distinct carrier ligand alters hydrolysis kinetics and DNA adduct formation patterns relative to cisplatin, producing divergent toxicity signatures despite comparable efficacy in gastric cancer [1]. Clinically, heptaplatin is dosed at 400 mg/m², whereas cisplatin in similar regimens is dosed at 60 mg/m², reflecting fundamentally different therapeutic indices [2]. Critically, heptaplatin produces a markedly different renal toxicity profile, with severe proteinuria and creatinine clearance reduction occurring at magnitudes not observed with equivalent cisplatin regimens, and gastrointestinal tolerability is significantly superior [3]. These pharmacological and toxicological differences preclude direct substitution and require compound-specific handling protocols, hydration strategies, and monitoring parameters [4].

Heptaplatin Sunpla: Quantitative Comparative Evidence Against Closest Analogs


Equivalent Efficacy to Cisplatin in Advanced Gastric Cancer: Phase III Randomized Trial Data

A randomized, multicenter Phase III trial (n=174) directly compared heptaplatin (400 mg/m²) plus 5-FU versus cisplatin (60 mg/m²) plus 5-FU in advanced gastric cancer. Heptaplatin demonstrated efficacy statistically equivalent to cisplatin [1]. Median overall survival was 7.3 months (heptaplatin) vs. 7.9 months (cisplatin), with no significant difference (p=0.24). Objective response rates were 34.2% vs. 35.9% (p=0.78). These data establish heptaplatin as a therapeutically equivalent alternative to cisplatin in this indication, with a distinct toxicity profile.

Gastric cancer Phase III clinical trial Overall survival

Significantly Reduced Grade 3-4 Nausea and Vomiting vs. Cisplatin

In the Phase III head-to-head trial against cisplatin, heptaplatin demonstrated significantly superior gastrointestinal tolerability. Grade 3-4 nausea occurred less frequently in the heptaplatin arm compared to the cisplatin arm (p=0.01), as did Grade 3-4 vomiting (p=0.05) [1]. The incidence of neutropenia was also numerically lower with heptaplatin (16%) than with cisplatin (28%), though this difference approached but did not reach statistical significance (p=0.06) [1]. These tolerability advantages represent a clinically meaningful differentiation for patient quality of life during chemotherapy.

Gastrointestinal toxicity Tolerability Supportive care

Increased Nephrotoxicity vs. Cisplatin: A Quantified Cautionary Differentiation

Contrary to initial preclinical expectations, a dedicated randomized nephrotoxicity study (n=99) demonstrated that heptaplatin (400 mg/m²) caused significantly more severe renal impairment than cisplatin (60 mg/m²) [1]. On day 5 post-administration, 24-hour proteinuria increased to a mean of 9,098 ± 4,514 mg/day in the heptaplatin group compared to only 151 ± 102 mg/day in the cisplatin group [1]. Creatinine clearance decreased to 44.9 ± 17.3 ml/min with heptaplatin versus 72.8 ± 21.0 ml/min with cisplatin, representing a relative reduction of approximately 38% greater impairment [1]. This paradoxical nephrotoxicity constitutes a critical safety differentiation.

Nephrotoxicity Renal function Safety monitoring

Lowest Binding Energy to DNA Among Platinum Analogs by Computational Docking

Quantum mechanical and molecular docking analysis comparing heptaplatin, lobaplatin, and cisplatin against DNA structures revealed that heptaplatin exhibited the lowest binding energy values among the compounds tested [1]. This computational finding suggests a more thermodynamically favorable interaction with DNA, consistent with earlier QM/MM calculations reporting that heptaplatin forms the most strongly bound adducts with DNA among five platinum drugs including cisplatin, oxaliplatin, and lobaplatin [2]. The chelating nature of the 1,3-dioxolane carrier ligand contributes to distinct hydrogen-bonding patterns with guanine and phosphate groups that differ from those of simpler platinum analogs [2].

Molecular docking DNA binding Computational chemistry

Heptaplatin Sunpla: Evidence-Backed Application Scenarios for Research and Industrial Use


Preclinical Research on Platinum-Associated Nephrotoxicity Mechanisms

Heptaplatin serves as an exceptional tool compound for investigating the molecular mechanisms of platinum-induced nephrotoxicity. Its production of massive proteinuria (mean ~9,098 mg/day) and substantial creatinine clearance reduction (to 44.9 ml/min) at clinically relevant doses, compared to only 151 mg/day proteinuria with cisplatin [1], provides an exaggerated renal injury model for mechanistic studies. Researchers studying renal protective strategies, biomarker discovery for platinum nephrotoxicity, or structure-toxicity relationships among platinum analogs will find heptaplatin uniquely informative.

Studies of Cisplatin-Resistant Gastric Adenocarcinoma Models

Preclinical studies indicate heptaplatin retains activity against cisplatin-resistant tumor cell lines [1]. Combined with computational evidence showing lower DNA binding energy and stronger adduct formation than cisplatin [2], heptaplatin is well-suited for investigating mechanisms of platinum cross-resistance and collateral sensitivity. This application is particularly relevant for gastric cancer xenograft models such as KATO III, where heptaplatin has demonstrated growth inhibition rates comparable to cisplatin [1].

Formulation Development Leveraging High Aqueous Solubility

Heptaplatin exhibits high aqueous solubility, a property attributed to its malonate leaving group and the hydrophilic character of its dioxolane-diamine carrier ligand [1]. This solubility advantage over less water-soluble platinum analogs facilitates the development of concentrated parenteral formulations and supports exploration of alternative delivery routes, including intraperitoneal administration, for which Phase I pharmacokinetic studies have been conducted [2].

Clinical Trial Comparator Arm for Novel Platinum-Based Agents

Given its well-characterized efficacy profile statistically equivalent to cisplatin (median OS 7.3 months, ORR 34.2%) in Phase III trials [1] but with a divergent and quantifiable toxicity signature (significantly lower Grade 3-4 nausea/vomiting [1], but markedly higher nephrotoxicity [2]), heptaplatin offers a uniquely positioned comparator for trials of next-generation platinum analogs. It enables evaluation of whether novel agents can simultaneously improve upon both the gastrointestinal and renal toxicity dimensions.

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